

A Cross-Species Comparative Guide to the Mechanism of Action of Obefazimod

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of **Obefazimod**, a novel anti-inflammatory drug candidate, across different species. Its performance is contextualized with alternative therapeutic agents for inflammatory bowel disease (IBD), supported by experimental data.

Introduction to Obefazimod

Obefazimod (formerly ABX464) is an orally administered small molecule that has demonstrated significant anti-inflammatory properties in both preclinical and clinical studies.[1] It represents a first-in-class therapeutic candidate that modulates the immune response through a novel mechanism of action, setting it apart from existing treatments for chronic inflammatory diseases like ulcerative colitis (UC).[1][2]

Mechanism of Action: Upregulation of microRNA-124

The core mechanism of **Obefazimod** revolves around its ability to upregulate a single microRNA, miR-124, a key regulator of inflammation.[3][4][5] This mechanism is consistent across the studied species, including humans and mice.[3][4][6]

Obefazimod binds to the cap binding complex (CBC), a protein complex at the 5' end of RNA molecules.[5] This binding enhances the selective splicing of a long non-coding RNA, leading

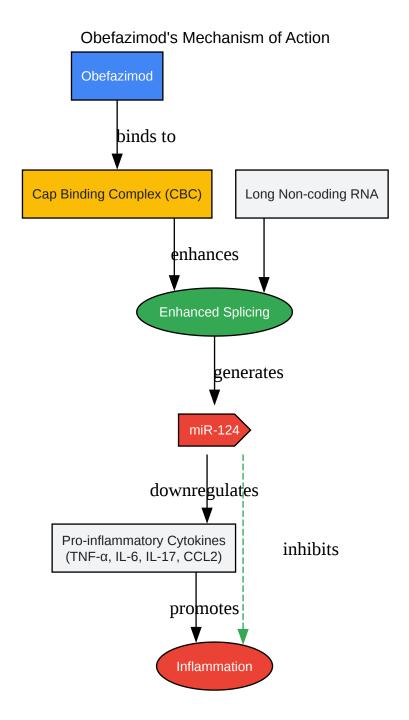




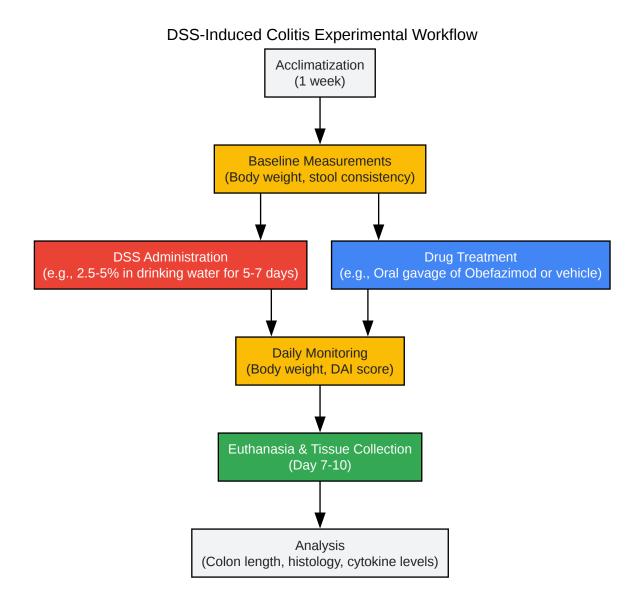


to the generation of miR-124.[5] An increased level of miR-124 acts as a "physiological brake" on inflammation by downregulating the expression of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[5][6][7]









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